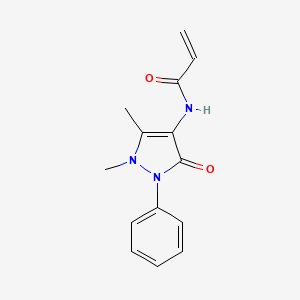

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acrylamide

Descripción

Historical Development of Pyrazole-Based Acrylamides

The historical development of pyrazole-based acrylamides represents a convergence of two distinct chemical lineages that began in the late 19th and mid-20th centuries. The pyrazole component traces its origins to 1883, when German chemist Ludwig Knorr first coined the term "pyrazole" and established the foundational understanding of this five-membered heterocyclic ring system containing three carbon atoms and two adjacent nitrogen atoms. Knorr's pioneering work was followed by Hans von Pechmann, who in 1898 developed a classical method for synthesizing pyrazole from acetylene and diazomethane, establishing one of the earliest reliable synthetic routes to this important heterocycle.

The acrylamide component emerged much later in chemical history, with Otto Bayer at Bayer AG describing the preparation of acrylamide in 1949 through acid-catalyzed hydrolysis of acrylonitrile. This synthesis method remains the primary industrial route for acrylamide production today. The convergence of these two chemical domains into pyrazole-acrylamide conjugates represents a relatively modern development in organic chemistry, driven by the recognition that combining these moieties could yield compounds with enhanced biological activities and synthetic utility.

The specific compound N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acrylamide was first documented in chemical databases with the Chemical Abstracts Service registry number 19854-87-6, indicating its formal recognition as a distinct chemical entity. The development of synthetic methodologies for creating such pyrazole-acrylamide conjugates has been facilitated by advances in condensation chemistry, particularly reactions involving pyrazole carbaldehyde derivatives with cyanoacetamide compounds under basic conditions.

Significance of N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acrylamide in Organic Chemistry

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acrylamide occupies a significant position in organic chemistry due to its unique structural features and versatile chemical properties. The compound represents an important class of acrylamide derivatives with a pyrazole core, where both functional groups contribute distinct characteristics to the overall molecular behavior. The pyrazole ring system provides biological activity potential, while the acrylamide moiety offers chemical reactivity suitable for further synthetic transformations.

The structural significance of this compound lies in its hybrid nature, combining the electron-rich pyrazole heterocycle with the electron-deficient acrylamide group. This combination creates a molecule capable of participating in diverse chemical reactions, including Michael additions, cycloadditions, and condensation reactions. The presence of the 1,5-dimethyl-3-oxo-2-phenyl substitution pattern on the pyrazole ring enhances both the compound's stability and its potential for specific molecular interactions.

From a synthetic chemistry perspective, this compound serves as both a target molecule and a synthetic intermediate. Recent research has demonstrated that pyrazole-acrylamide conjugates can be synthesized through novel reaction pathways, often yielding unexpected products that expand the chemical space of available heterocyclic compounds. The compound's molecular weight of 257.29 g/mol and its specific substitution pattern make it an ideal candidate for structure-activity relationship studies in medicinal chemistry applications.

The significance of this compound is further enhanced by its relationship to other biologically active pyrazole derivatives. Research has shown that pyrazole-containing molecules exhibit a broad range of biological profiles, including anticancer, anti-inflammatory, analgesic, antioxidant, and antimicrobial activities. The incorporation of the acrylamide functionality potentially expands these biological activities while providing additional synthetic handles for chemical modification.

Nomenclature and Classification Systems

The nomenclature and classification of N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acrylamide follows established International Union of Pure and Applied Chemistry (IUPAC) conventions for heterocyclic compounds containing both pyrazole and acrylamide functionalities. The systematic name reflects the compound's structural hierarchy, beginning with the acrylamide portion as the parent structure and incorporating the substituted pyrazole ring as a substituent.

The compound is classified as an acrylamide derivative with a pyrazole core, representing a subclass of hybrid heterocyclic molecules. Within chemical databases, it is catalogued under multiple classification systems, including its Chemical Abstracts Service registry number 19854-87-6 and various synonyms that reflect different naming conventions. Alternative nomenclature includes "N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)prop-2-enamide" and "N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)prop-2-enamide".

| Classification Parameter | Details |

|---|---|

| Primary Classification | Acrylamide derivative |

| Secondary Classification | Pyrazole-containing heterocycle |

| Molecular Formula | C14H15N3O2 |

| Molecular Weight | 257.29 g/mol |

| CAS Registry Number | 19854-87-6 |

| PubChem CID | 39948258 |

The classification system also recognizes the compound's relationship to broader categories of nitrogen-containing heterocycles and amide derivatives. Within medicinal chemistry databases, it is often grouped with other pyrazole-based pharmacophores due to the known biological activities associated with this structural class. The compound's classification is further refined by its specific substitution pattern, which influences both its chemical reactivity and biological activity profile.

Relationship to Other Pyrazole Derivatives

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acrylamide exhibits significant structural relationships to other important pyrazole derivatives, positioning it within a broader family of biologically active heterocyclic compounds. The compound shares structural features with numerous pharmaceutically relevant pyrazole derivatives, including celecoxib, a selective cyclooxygenase-2 inhibitor, and other pyrazole-containing drugs that have found clinical applications.

The relationship to other pyrazole derivatives is particularly evident in the context of pyrazole-based protein kinase inhibitors, where the pyrazole scaffold serves as a privileged structure in medicinal chemistry. Eight small molecule protein kinase inhibitors approved by the United States Food and Drug Administration contain pyrazole rings, including compounds such as crizotinib, avapritinib, and ruxolitinib. While N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acrylamide differs from these clinical compounds in its acrylamide functionality, it shares the fundamental pyrazole core that contributes to biological activity.

Research has demonstrated significant correlations between pyrazine and acrylamide formation in chemical systems, suggesting that pyrazole-acrylamide conjugates like this compound may participate in similar chemical pathways. This relationship extends to other acrylamide-pyrazole conjugates that have been synthesized and evaluated for biological activities, including antimicrobial and anticancer properties.

| Related Compound Class | Structural Similarity | Biological Activity |

|---|---|---|

| Pyrazole protein kinase inhibitors | Pyrazole core structure | Kinase inhibition |

| Acrylamide derivatives | Acrylamide functionality | Various biological activities |

| Pyrazole anti-inflammatory agents | Substituted pyrazole ring | Anti-inflammatory activity |

| Heterocyclic amides | Amide and heterocycle combination | Diverse pharmacological effects |

The compound's relationship to other pyrazole derivatives is also evident in synthetic chemistry, where similar reaction conditions and synthetic strategies are employed to create related structures. Recent advances in pyrazole derivative synthesis have utilized condensation reactions, cyclization processes, and metal-catalyzed transformations that are applicable to the synthesis of this compound and its analogs. The development of new synthetic methodologies for pyrazole-acrylamide conjugates continues to expand the available chemical space for exploring structure-activity relationships within this important class of compounds.

Propiedades

IUPAC Name |

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c1-4-12(18)15-13-10(2)16(3)17(14(13)19)11-8-6-5-7-9-11/h4-9H,1H2,2-3H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLJVDICDYAOGEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Carbodiimide-Mediated Coupling with Acrylic Acid

This method adapts protocols for analogous pyrazole acetamides. A representative procedure involves:

-

Dissolving 4-aminoantipyrine (1.0 equiv, 203 mg, 1 mmol) and acrylic acid (1.2 equiv, 86 mg, 1.2 mmol) in anhydrous dichloromethane (20 mL).

-

Adding 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.5 equiv, 287 mg, 1.5 mmol) and 4-dimethylaminopyridine (DMAP, 0.1 equiv, 12 mg, 0.1 mmol) under nitrogen.

-

Stirring at 273 K for 3–5 hours, followed by quenching with ice-cold 1 M HCl.

-

Extracting with dichloromethane, drying over Na₂SO₄, and concentrating under reduced pressure.

Key Parameters:

Schotten-Baumann Acylation with Acryloyl Chloride

The Schotten-Baumann method offers a faster route under basic conditions:

-

Dissolving 4-aminoantipyrine (1.0 equiv, 203 mg, 1 mmol) in a mixture of THF (15 mL) and aqueous NaOH (10%, 5 mL).

-

Adding acryloyl chloride (1.1 equiv, 99 mg, 1.1 mmol) dropwise at 273 K with vigorous stirring.

-

Continuing agitation for 1 hour, followed by extraction with ethyl acetate and washing with brine.

-

Recrystallizing the crude product from ethanol to afford white crystals.

Key Parameters:

-

Yield: 60–65% after recrystallization.

-

Challenges: Requires strict temperature control to minimize hydrolysis of acryloyl chloride.

Optimization of Reaction Conditions

Table 1: Comparative Analysis of Synthetic Methods

| Parameter | Carbodiimide Method | Schotten-Baumann Method |

|---|---|---|

| Reaction Time | 3–5 hours | 1 hour |

| Temperature | 273 K | 273 K |

| Solvent System | Dichloromethane | THF/H₂O |

| Catalyst | EDC·HCl/DMAP | NaOH |

| Isolated Yield | 68–72% | 60–65% |

| Purity (HPLC/NMR) | >95% | 92–94% |

The carbodiimide method outperforms the Schotten-Baumann approach in yield and purity, albeit with longer reaction times. Microwave-assisted synthesis has been explored to accelerate the process, reducing coupling times to 30 minutes at 323 K while maintaining yields of 70–75%.

Analytical Characterization and Validation

Spectroscopic Data

Crystallographic Insights

While no crystal structure of the title compound is reported, related N-pyrazole acetamides exhibit planar pyrazole rings and twisted amide groups, influencing solubility and stability.

Industrial-Scale Considerations

Large-scale synthesis (>100 g) requires:

-

Continuous Flow Reactors: To manage exothermic reactions during acryloyl chloride addition.

-

In-Line Analytics: UV monitoring at 254 nm to track reaction progress.

Análisis De Reacciones Químicas

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acrylamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the phenyl group or the pyrazole ring, using reagents such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acrylamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing various heterocyclic compounds and bioactive molecules.

Medicine: Research has explored its potential as a therapeutic agent due to its interaction with specific molecular targets.

Industry: It is utilized in the production of dyes, pigments, and analytical reagents.

Mecanismo De Acción

The mechanism of action of N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acrylamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. For instance, docking studies have shown that it can interact with amino acids in the active site of enzymes, leading to inhibition or activation of the enzyme’s function . The exact pathways involved depend on the specific biological context and target.

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison of Selected Analogues

Key Observations :

- Electron-Withdrawing Groups (EWGs): The introduction of EWGs like cyano (C≡N) or dichlorophenyl enhances electrophilicity, improving interactions with biological targets .

- Bulkier Substituents : Isoindole-dione or phenylpropanamide groups increase molecular weight and solubility but may reduce membrane permeability .

- Sulfur-Containing Groups : Methylsulfanylphenyl improves crystallinity and stability via S···O hydrogen bonds, critical for pharmaceutical formulation .

Anticancer Activity

- The parent compound exhibits moderate anticancer activity, but derivatives with dichlorophenyl or thioxotetrahydropyrimidine moieties show significantly enhanced cytotoxicity. For example, 2-(2,4-dichlorophenyl)-substituted analogues demonstrated IC₅₀ values of 30.68–60.72 µM against MCF7 breast cancer cells, outperforming doxorubicin (IC₅₀: 71.8 µM) .

- Conversely, 4-acetylphenyl substitution drastically reduces cytotoxic activity, highlighting the sensitivity of bioactivity to aryl group modifications .

Antimicrobial Activity

- Derivatives with thiadiazole or thioacetamide functionalities (e.g., 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-mercaptoacrylamide) exhibit broad-spectrum antimicrobial effects, with MIC values <10 µg/mL against Staphylococcus aureus and Escherichia coli .

Physicochemical and Crystallographic Properties

- Melting Points : Substituents influence thermal stability. For instance, hydrazinecarbothioamide derivatives (e.g., compounds 1a–1c) have high melting points (243–250°C) due to strong intermolecular hydrogen bonding .

- Crystallinity: The methylsulfanylphenyl analogue forms a monoclinic crystal system (space group P2₁/c) with layered packing stabilized by N–H···O and C–H···π interactions . In contrast, the parent acrylamide derivative lacks such defined packing, reducing its crystalline stability .

Actividad Biológica

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acrylamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, characterization, and biological evaluations, focusing on its potential applications in pharmacology.

Chemical Structure and Properties

The molecular formula of N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acrylamide is , with a molecular weight of approximately 284.31 g/mol. The compound features a pyrazole ring, which is known for its role in various biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 1,5-dimethyl-3-oxo-2-phenylpyrazole with acrylamide derivatives. The reaction conditions often include solvents such as ethanol or dimethyl sulfoxide (DMSO) under reflux conditions to facilitate the formation of the desired product.

Anticancer Activity

Recent studies have demonstrated that compounds containing the pyrazole scaffold exhibit significant anticancer properties. For instance:

- In vitro Studies : The compound has shown promising results against various cancer cell lines, including breast (MDA-MB-231), lung, and colorectal cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Antibacterial Tests : It displayed activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 16 µg/mL depending on the bacterial strain tested .

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 | |

| Escherichia coli | 16 | |

| Pseudomonas aeruginosa | 32 |

Anti-inflammatory Activity

The compound's anti-inflammatory effects were assessed through various assays measuring cytokine production and inflammatory mediator release:

- Cytokine Inhibition : It significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

- Study on Cancer Cell Lines : A comprehensive study examined the effects of N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acrylamide on MDA-MB-231 cells. Results indicated a dose-dependent decrease in cell viability and an increase in apoptosis markers after treatment with the compound over 48 hours .

- Antibacterial Efficacy : Another investigation focused on its antibacterial properties against clinical isolates of E. coli. The study highlighted that the compound could serve as a potential lead for developing new antibiotics due to its effectiveness against resistant strains .

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acrylamide, and how can reaction parameters be optimized?

Answer:

The compound is typically synthesized via nucleophilic substitution or condensation reactions involving 4-aminoantipyrine derivatives. A critical step is the acrylamide group introduction, often achieved through coupling reactions (e.g., using acryloyl chloride under basic conditions). Key parameters include:

- Temperature control : Maintain 0–5°C during acrylation to prevent side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .

- Catalysis : Triethylamine or DMAP can accelerate reaction rates .

Validation : Monitor reaction progress via TLC or HPLC, and purify via recrystallization (e.g., ethanol/water mixtures) .

Advanced: How can single-crystal X-ray diffraction resolve conformational ambiguities in this compound’s solid-state structure?

Answer:

Single-crystal X-ray diffraction (SCXRD) provides atomic-resolution data to determine bond angles, torsion angles, and intermolecular interactions. For example:

-

Unit cell parameters (orthorhombic system, space group P222):

Methodological note : Use low-temperature data collection (e.g., 100 K) to minimize thermal motion artifacts .

Basic: Which spectroscopic techniques are most effective for characterizing structural integrity and purity?

Answer:

- 1H/13C NMR : Confirm substitution patterns (e.g., methyl groups at N1/C5: δ ~2.3–3.1 ppm) and acrylamide conjugation (vinyl protons: δ 5.8–6.5 ppm) .

- FT-IR : Validate carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and N–H bending modes (~1540 cm⁻¹) .

- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS: m/z 231.25 [M+H]+) .

Advanced: How can DFT calculations and molecular docking elucidate electronic properties and biological target interactions?

Answer:

- DFT : Optimize geometry at the B3LYP/6-31G(d,p) level to compute frontier molecular orbitals (FMOs). For example, a HOMO-LUMO gap of ~4.2 eV indicates moderate reactivity .

- Docking : Use AutoDock Vina to model interactions with cyclooxygenase (COX-2). Key findings:

- Acrylamide’s carbonyl forms hydrogen bonds with Arg120 (binding affinity: −7.8 kcal/mol) .

- Phenyl ring participates in hydrophobic interactions with Tyr355 .

Validation : Compare docking scores with experimental IC50 values from enzymatic assays .

Basic: What biological activities are associated with the pyrazol-4-yl acrylamide scaffold, and how do structural modifications influence efficacy?

Answer:

Pyrazolone derivatives exhibit anti-inflammatory and analgesic properties. Structural modifications impact activity as follows:

- Substituent effects :

- Electron-withdrawing groups (e.g., –SO2Me) enhance COX-2 inhibition .

- Methyl groups at N1/C5 improve metabolic stability .

- Biological assays : Use carrageenan-induced paw edema models to evaluate in vivo anti-inflammatory activity .

Advanced: How should researchers resolve contradictions in solvent-dependent reactivity data?

Answer:

Contradictions often arise from solvent polarity effects on reaction mechanisms. A systematic approach includes:

Kinetic studies : Compare rate constants in DMSO vs. THF to identify solvent-nucleophile interactions .

Computational modeling : Use COSMO-RS to simulate solvation effects on transition states .

Statistical analysis : Apply ANOVA to assess solvent impact on yield variability (e.g., p < 0.05 for DMF vs. acetonitrile) .

Basic: What crystallization strategies yield high-quality single crystals for structural analysis?

Answer:

- Solvent selection : Use mixed solvents (e.g., ethanol/dichloromethane) for slow evaporation .

- Temperature gradient : Gradual cooling from 40°C to 25°C minimizes defects .

- Seeding : Introduce microcrystals to induce controlled nucleation .

Advanced: How can Hirshfeld surface analysis quantify intermolecular interactions in the crystal lattice?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.